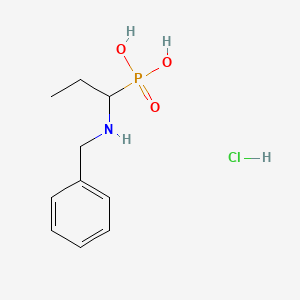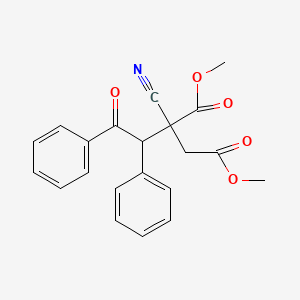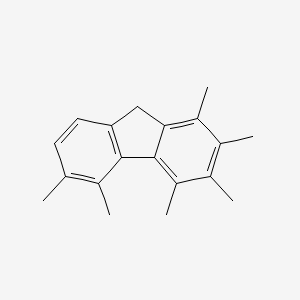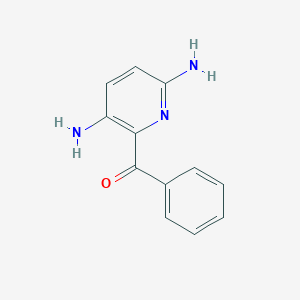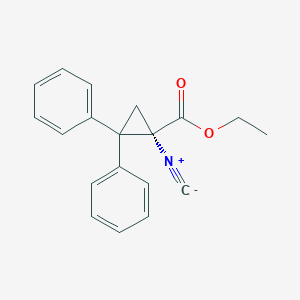
ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure. It features a cyclopropane ring substituted with two phenyl groups and an isocyano group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of ethyl diazoacetate with diphenylcyclopropane under controlled conditions to form the cyclopropane ring. The isocyano group can be introduced through a subsequent reaction with a suitable isocyanide reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring and phenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.
Diphenylcyclopropane derivatives: Compounds with similar cyclopropane and phenyl group structures but different functional groups.
Uniqueness
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and potential biological activity .
Properties
CAS No. |
62907-40-8 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-22-17(21)19(20-2)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1H3/t19-/m1/s1 |
InChI Key |
PCTTZZQHPSJGML-LJQANCHMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-] |
Canonical SMILES |
CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
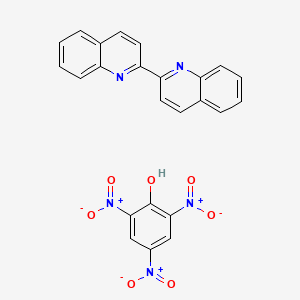
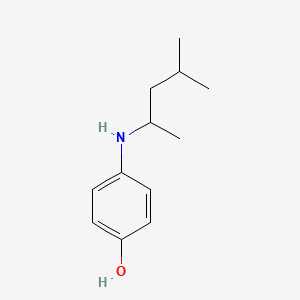


![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
